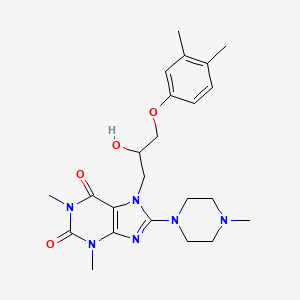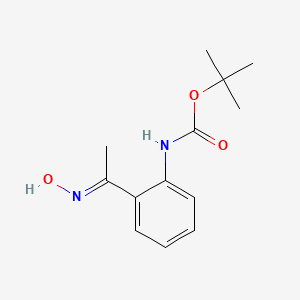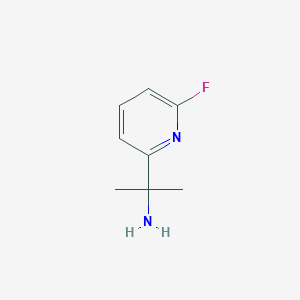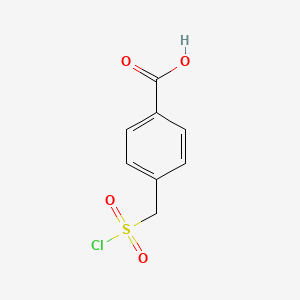
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O4 and its molecular weight is 456.547. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiallergic Compounds
Purine derivatives have been investigated for their antiallergic effects. For example, the H1-receptor antagonist 3,7-dihydro-7-[2-hydroxy-3-[4-[3-phenylthio) propyl]-1-piperazinyl]propyl-1,3-dimethyl-1H-purine-2,6-dione dihydrochloride (tazifylline, RS-49014) was studied for its antiallergic activity in healthy atopic and non-atopic subjects. Single oral doses of tazifylline were associated with statistically significant dose-related inhibitions of flare and wheal induced by various cutaneous challenges, suggesting its potential as an antiallergic agent without significant sedative effects at tested dose levels (Ring et al., 1988).
Metabolic Studies
Studies on purine metabolism, such as those conducted on hereditary xanthinuria, shed light on the biochemical pathways and enzyme activities related to purine derivatives. In cases of marked hypouricemia, investigations into purine metabolism have identified the absence or extremely low activity of enzymes like xanthine oxidase, indicating hereditary xanthinuria. Such studies contribute to understanding the metabolic disposition of purine derivatives and their role in human diseases (Kojima et al., 1984).
Neuroprotective Effects
Research into the neuroprotective effects of caffeine, a well-known purine derivative, and its interaction with A2A adenosine receptors, provides insight into potential therapeutic applications for neurodegenerative diseases. Studies have demonstrated that caffeine, through A2A receptor blockade, can attenuate neurotoxicity in models of Parkinson's disease, suggesting the role of purine derivatives in neuroprotection and the potential for developing novel treatments for neurodegenerative conditions (Chen et al., 2001).
Metabolism and Excretion in Drug Development
The metabolism and excretion studies of HSP90 inhibitors, such as 6-Chloro-9-(4-methoxy-3,5-dimethyl-pyridin-2-ylmethyl)-9H-purin-2-ylamine (BIIB021), provide valuable information for drug development. These studies help in understanding the metabolic pathways, identifying major metabolites in animal models, and assessing the metabolic profile in humans, which is crucial for evaluating the safety and efficacy of new therapeutic agents (Xu et al., 2013).
Properties
IUPAC Name |
7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O4/c1-15-6-7-18(12-16(15)2)33-14-17(30)13-29-19-20(26(4)23(32)27(5)21(19)31)24-22(29)28-10-8-25(3)9-11-28/h6-7,12,17,30H,8-11,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBHPKKGZWCPDLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)N(C3=O)C)C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-diethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2597687.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)butyramide](/img/structure/B2597690.png)
![1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2597691.png)


![3-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2597695.png)



![4-[[1-(5-Chloropyridin-2-yl)piperidin-4-yl]methoxy]-2-methylpyridine](/img/structure/B2597702.png)




